REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.Cl.C(O[CH:15](OCC)[CH2:16][CH:17](OCC)OCC)C>CCO>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH:17]=[CH:16][CH:15]=[N:10]2)=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
3.28 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.147 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.87 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(OCC)OCC)OCC
|
Name
|
hexanes
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
A brown precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×10 mL) and hexanes (10 mL)
|
Type
|
CUSTOM
|
Details
|
The resultant solid was dried in air
|
Type
|
WASH
|
Details
|
then washed with toluene (10 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)N1N=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |